molecular formula C11H10Cl2N2O3 B5130888 6-(3,4-dichlorophenyl)-5-nitro-2-piperidinone

6-(3,4-dichlorophenyl)-5-nitro-2-piperidinone

Cat. No. B5130888
M. Wt: 289.11 g/mol
InChI Key: GEPOOLDNNSWCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-dichlorophenyl)-5-nitro-2-piperidinone, commonly known as DCNP, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a nitrophenyl-substituted piperidinone that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In

Scientific Research Applications

DCNP has a wide range of potential applications in scientific research. It has been studied for its effects on the central nervous system, as well as its potential use in cancer research and other fields. DCNP has been found to inhibit the activity of protein kinase C, an enzyme that plays a key role in a variety of cellular processes. This inhibition has been shown to have a number of effects on cellular signaling pathways, making DCNP a valuable tool for researchers studying these pathways.

Mechanism of Action

The mechanism of action of DCNP is complex and not fully understood. It is known to inhibit the activity of protein kinase C, which leads to a variety of downstream effects on cellular signaling pathways. DCNP has also been found to have effects on other cellular processes, including the regulation of ion channels and the modulation of neurotransmitter release.
Biochemical and Physiological Effects
DCNP has a variety of biochemical and physiological effects that make it a valuable tool for scientific research. It has been found to have effects on the central nervous system, including the modulation of neurotransmitter release and the regulation of ion channels. DCNP has also been studied for its potential use in cancer research, as it has been found to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCNP in lab experiments is its ability to selectively inhibit the activity of protein kinase C. This allows researchers to study the downstream effects of protein kinase C inhibition in a controlled environment. However, there are also limitations to using DCNP in lab experiments. It has been found to have cytotoxic effects at high concentrations, which can limit its usefulness in certain experiments.

Future Directions

For research include the development of more selective inhibitors of protein kinase C and further study of DCNP's effects on other cellular processes.

Synthesis Methods

DCNP is synthesized through a multi-step process that involves the reaction of 3,4-dichlorophenylacetic acid with nitric acid to form 3,4-dichlorophenyl-2-nitroprop-2-enoic acid. This intermediate is then reacted with piperidine to form DCNP. The synthesis of DCNP is relatively straightforward and can be performed using standard laboratory equipment.

properties

IUPAC Name

6-(3,4-dichlorophenyl)-5-nitropiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O3/c12-7-2-1-6(5-8(7)13)11-9(15(17)18)3-4-10(16)14-11/h1-2,5,9,11H,3-4H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPOOLDNNSWCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-Dichlorophenyl)-5-nitropiperidin-2-one

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